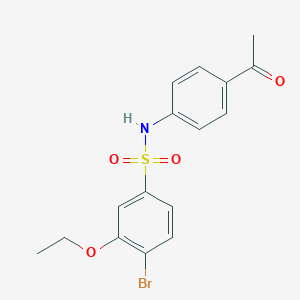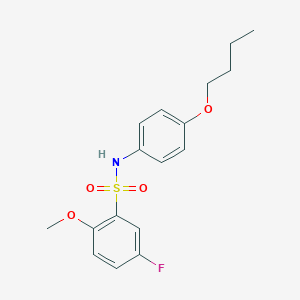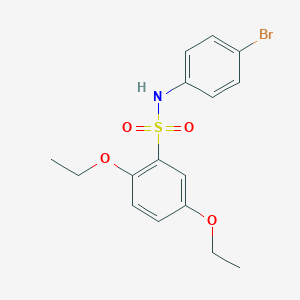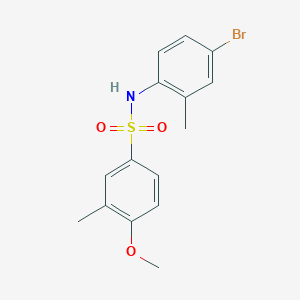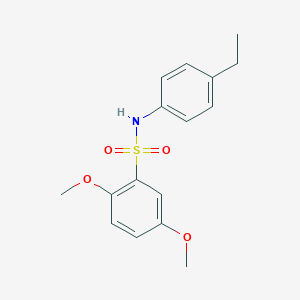
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as EDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDMS is a sulfonamide derivative and belongs to the class of phenylalkylamines. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. In
Wirkmechanismus
The exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide exerts its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to reduce fever in animal models of fever. Furthermore, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new synthetic methods for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide that can improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. Furthermore, more research is needed to investigate the potential use of N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 4-ethylphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer. N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H19NO4S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-12-5-7-13(8-6-12)17-22(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
ITEAHPSQJUWGMG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



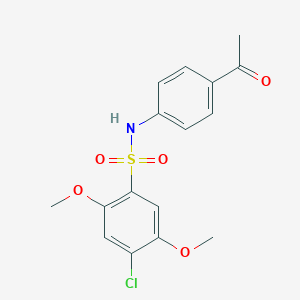
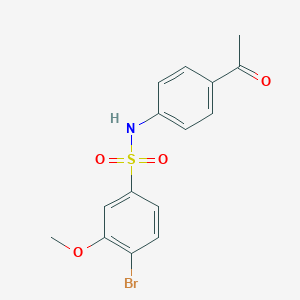
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
